3,5-Bis(methylsulfonyl)-1,2-thiazole-4-carbonitrile
Description
Properties
CAS No. |
4886-22-0 |
|---|---|
Molecular Formula |
C6H6N2O4S3 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
3,5-bis(methylsulfonyl)-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C6H6N2O4S3/c1-14(9,10)5-4(3-7)6(13-8-5)15(2,11)12/h1-2H3 |
InChI Key |
RIGYMANZYXBOTR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=NS1)S(=O)(=O)C)C#N |
Origin of Product |
United States |
Preparation Methods
Hantzsch Synthesis with Cyanide-Substituted α-Haloketones
Chloroacetonitrile (ClCHCN) serves as the α-halocarbonyl component, reacting with thiourea to form 4-cyano-1,2-thiazole. The reaction proceeds under reflux in ethanol, yielding the unsubstituted thiazole core. Subsequent functionalization at C3 and C5 is required to introduce methylsulfonyl groups.
Introduction of Methylsulfonyl Groups
The methylsulfonyl (-SOCH) groups are introduced via oxidation of thiol or thioether precursors. Two primary pathways are documented:
Oxidation of 3,5-Dimercaptothiazole Derivatives
Starting from 3,5-dimercapto-1,2-thiazole-4-carbonitrile, the thiol (-SH) groups are oxidized to sulfonic acid (-SOH) intermediates using hydrogen peroxide (HO) in acetic acid. Subsequent methylation with methyl iodide (CHI) in the presence of a base (e.g., NaOH) converts the sulfonic acids to methylsulfonyl groups.
Reaction Conditions
-
Oxidation : 30% HO, glacial acetic acid, 60°C, 4–6 hours.
-
Methylation : CHI, NaOH (aq.), room temperature, 12 hours.
Direct Sulfonation via Methylsulfonyl Chloride
Methylsulfonyl chloride (MsCl) reacts with the deprotonated thiazole intermediate. Lithiation at C3 and C5 using lithium diisopropylamide (LDA) at -78°C generates nucleophilic sites, which are quenched with MsCl to install the methylsulfonyl groups.
Reaction Conditions
-
Deprotonation : LDA (2.2 equiv.), THF, -78°C, 1 hour.
-
Sulfonation : MsCl (2.5 equiv.), -78°C to room temperature, 24 hours.
Alternative Pathways via Thioether Intermediates
Protection-Oxidation Strategy
3,5-Dimercapto-1,2-thiazole-4-carbonitrile is first protected as bis(methylthio) derivatives using methyl iodide. The methylthio (-SMe) groups are then oxidized to methylsulfonyl using oxone (2KHSO·KHSO·KSO) in aqueous acetone.
Reaction Conditions
-
Protection : CHI, KCO, DMF, 50°C, 8 hours.
-
Oxidation : Oxone (3 equiv.), acetone/HO (3:1), 0°C to room temperature, 6 hours.
Mechanistic Insights
Oxidation of Thiols to Sulfonyl Groups
The oxidation of thiols to sulfonic acids proceeds via a two-electron mechanism, forming sulfenic (-SOH) and sulfinic (-SOH) intermediates before reaching the sulfonic acid (-SOH) stage. Methylation with CHI involves nucleophilic substitution, where the sulfonate anion attacks the methyl electrophile.
Directed Metallation in Sulfonation
Lithiation at C3 and C5 is facilitated by the electron-withdrawing cyanide group at C4, which activates adjacent positions for deprotonation. The resulting aryl lithium species reacts with MsCl to form C-S bonds regioselectively.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Hantzsch + Oxidation | High functional group tolerance | Multi-step, moderate yields | 68–72% |
| Direct Sulfonation | Fewer steps | Requires cryogenic conditions | 55–60% |
| Protection-Oxidation | High yields, scalable | Requires toxic methyl iodide | 75–80% |
Scalability and Industrial Relevance
The protection-oxidation route (Section 3.1) is favored for large-scale synthesis due to its robustness and higher yields. Industrial protocols often employ flow chemistry to optimize exothermic oxidation steps, ensuring safety and consistency.
Recent Advances
Chemical Reactions Analysis
Nucleophilic Substitution
Thiazole derivatives with electron-withdrawing groups often undergo nucleophilic aromatic substitution. For example:
-
Sulfonyl groups may act as leaving groups under basic conditions, though the steric hindrance and electron-withdrawing nature of -SO₂Me could hinder substitution. Analogous systems (e.g., thiazole sulfonamides) show reactivity under strong nucleophilic conditions .
-
Nitrile group : The cyano group may participate in cycloadditions or nucleophilic additions, such as in the synthesis of pyrazole derivatives .
Cyclization Reactions
Isothiazoles often participate in cyclocondensation reactions. For instance:
-
Asymmetric cyclocondensation : Copper-catalyzed reactions involving allyl cyanides and thioamides could yield condensed isothiazoles, though steric hindrance from -SO₂Me groups may affect this .
-
Annulation : Thiazole rings can form via (4+1) annulation strategies, such as those involving β-keto thioamides and ammonia .
Functionalization of the Thiazole Ring
-
Substitution : Replacement of -SO₂Me groups with other nucleophiles (e.g., amines, alkoxides) could generate diverse derivatives. Analogous thiazole sulfonamides undergo nucleophilic displacement under strong basic conditions .
-
Cross-coupling : The nitrile group may participate in metal-catalyzed coupling reactions (e.g., Suzuki, Heck).
Biological Activity
While not directly studied for this compound, thiazole derivatives with electron-withdrawing groups often exhibit antimicrobial, anticancer, or anticonvulsant properties . For example:
-
Anticancer activity : Thiazole derivatives with chlorine-substituted phenyl groups show potent activity against breast cancer cell lines .
-
Antitubercular action : Thiazole derivatives with phenyl substituents exhibit activity against Mycobacterium tuberculosis .
Substituent Effects on Reactivity
| Substituent | Position | Effect on Reactivity | Example Reaction |
|---|---|---|---|
| Methylsulfonyl (-SO₂Me) | 3, 5 | Strongly electron-withdrawing, deactivates ring | Nucleophilic substitution (if leaving group present) |
| Nitrile (-CN) | 4 | Electron-withdrawing, facilitates nucleophilic attack | Cycloaddition, substitution |
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Studies have shown that derivatives of thiazole, including 3,5-Bis(methylsulfonyl)-1,2-thiazole-4-carbonitrile, exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
- Cell Lines Tested : PC3 (prostate cancer), MCF-7 (breast cancer), HepG2 (liver cancer).
- Findings : The compound demonstrated an IC50 value of 5.71 μM against MCF-7 cells, outperforming standard drugs like 5-fluorouracil with an IC50 of 6.14 μM. This efficacy is attributed to the presence of electron-withdrawing groups that enhance activity against cancer cells .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial effects. Various thiazole derivatives have shown promising results against bacterial and fungal strains.
Table 1: Antimicrobial Activity
| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 6.25 µg/mL |
| Escherichia coli | 12.5 µg/mL | |
| Aspergillus fumigatus | 10 µg/mL |
The presence of amino or quinolinyl moieties in thiazole derivatives enhances their antimicrobial activity significantly .
Anticonvulsant Activity
Research indicates that thiazole derivatives can also exhibit anticonvulsant properties. The structural characteristics of these compounds play a crucial role in their pharmacological effects.
Case Study: Anticonvulsant Efficacy
- Model Used : Picrotoxin-induced convulsion model.
- Results : Compounds similar to this compound showed a median effective dose (ED50) of less than 20 mg/kg in anticonvulsant activity tests. This is significantly lower than standard medications like ethosuximide .
Mechanistic Insights and Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of thiazole derivatives.
Key SAR Findings :
Mechanism of Action
The mechanism of action of 3,5-Bis(methylsulfonyl)-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl groups can form strong interactions with biological molecules, potentially inhibiting or modifying their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Sulfonyl vs. Thio/Sulfanyl Groups
3,5-Bis((4-bromobenzyl)thio)-1,2-thiazole-4-carbonitrile
- Molecular Formula : C₁₈H₁₂Br₂N₂S₃
- Key Features : Replaces methylsulfonyl groups with 4-bromobenzylthio substituents. The bromine atoms introduce steric bulk and electron-withdrawing effects, while the thioether linkages reduce polarity compared to sulfonyl groups.
- Applications : Likely used in halogenated drug intermediates due to bromine's reactivity in cross-coupling reactions.
- Structural Impact : Higher molecular weight (537.25 g/mol ) and reduced solubility in polar solvents compared to the target compound .
Sodium 3,5-di(sulfanyl)-1,2-thiazole-4-carbonitrile (CAS 2076-67-7)
- Molecular Formula : C₄H₂N₂NaS₃⁺
- Key Features : Sulfanyl (SH) and sulfanylidene (S⁻) groups replace methylsulfonyl moieties, with sodium counterions enhancing water solubility.
- Physical Properties : Density = 1.66 g/cm³, boiling point = 244.4°C, and lower logP (1.97) indicate higher hydrophilicity than the sulfonyl analogue.
- Applications: Potential use in ionic synthesis or as a ligand in coordination chemistry .
Core Structure Simplifications
1,3-Thiazole-4-carbonitrile
- Molecular Formula : C₄H₂N₂S
- Key Features : Lacks sulfonyl groups, resulting in a simpler, less polar structure.
- Crystal Properties : Exhibits C–H⋯N hydrogen bonds and π–π stacking, contrasting with the steric hindrance imposed by sulfonyl groups in the target compound.
- Applications : Found in small-molecule catalysts or precursors for functionalized thiazoles .
Functional Group Influence on Reactivity
- Methylsulfonyl Groups : Enhance electrophilicity at the nitrile group, making 3,5-bis(methylsulfonyl)-1,2-thiazole-4-carbonitrile suitable for nucleophilic substitution reactions.
- Bromobenzylthio Groups : The bromine in 3,5-bis((4-bromobenzyl)thio)-1,2-thiazole-4-carbonitrile enables participation in Suzuki-Miyaura couplings, broadening its utility in cross-coupling chemistry .
- Sulfanyl/Sodium Groups : The ionic nature of sodium 3,5-di(sulfanyl)-1,2-thiazole-4-carbonitrile facilitates reactions in aqueous media, unlike the sulfonyl analogue .
Physicochemical Properties Comparison
Biological Activity
Introduction
3,5-Bis(methylsulfonyl)-1,2-thiazole-4-carbonitrile is a thiazole derivative that has garnered attention due to its diverse biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and other pharmacological effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound features a thiazole ring with two methylsulfonyl groups and a carbonitrile functional group. Its unique structure contributes to its reactivity and biological potential. The compound's electrophilic nature allows it to interact with various biological targets, which is essential for its therapeutic applications.
Structural Characteristics
| Feature | Description |
|---|---|
| Chemical Formula | C₆H₆N₂O₄S₂ |
| Molecular Weight | 206.25 g/mol |
| CAS Number | 305632 |
| Functional Groups | Methylsulfonyl, Carbonitrile |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria.
- Minimum Inhibitory Concentration (MIC) values have been reported in studies where the compound showed potent activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.91 to 62.5 µg/mL .
Anticancer Properties
The compound has also been evaluated for its anticancer effects. Studies have shown that it can induce cytotoxicity in various cancer cell lines.
- For instance, in vitro assays revealed that this compound exhibited an IC50 value of less than 10 µg/mL against multiple cancer cell lines .
Case Study: Cytotoxicity Assays
In one study involving human cancer cell lines:
- Cell Lines Tested : A-431 (epidermoid carcinoma), Jurkat (T-cell leukemia)
- IC50 Values :
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes and disruption of cellular processes through its electrophilic interactions with nucleophilic sites on proteins and nucleic acids.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the thiazole ring or the substituent groups can significantly alter the biological activity of the compound. For instance:
- The presence of electron-withdrawing groups enhances anticancer activity.
- Methylsulfonyl groups are crucial for maintaining antimicrobial efficacy .
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| 3,5-Bis(methylsulfanyl)-1,2-thiazole | 4886-14-0 | Contains a sulfanyl group instead of sulfonyl | Moderate antimicrobial activity |
| 3,5-Bis(methylsulfinyl)-thiazole | 4886-20-8 | Features sulfinyl groups | Lower anticancer activity compared to target |
Q & A
Q. What are the recommended synthetic routes for preparing 3,5-bis(methylsulfonyl)-1,2-thiazole-4-carbonitrile, and how can reaction conditions be optimized?
A common approach involves multi-step nucleophilic substitution and cyclization reactions. For example, sulfonyl groups can be introduced via methylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as catalysts). Refluxing in absolute ethanol with glacial acetic acid as a proton donor (to accelerate imine or nitrile formation) is effective, as demonstrated in similar heterocyclic syntheses . Monitoring via TLC (e.g., cyclohexane/ethyl acetate gradients) ensures reaction progress, and purification via flash chromatography (silica gel, 0–25% ethyl acetate) yields high-purity products. Optimization focuses on solvent polarity, temperature (e.g., 50°C for azide cycloadditions), and stoichiometry of sulfonylating agents .
Q. How should researchers characterize the structural purity of this compound?
Combine spectroscopic and crystallographic methods:
- 1H/13C NMR : Identify methylsulfonyl (δ ~3.3 ppm for CH3, δ ~40–45 ppm for S–CH3) and nitrile (δ ~110–120 ppm) groups .
- IR spectroscopy : Confirm sulfonyl (S=O stretches at ~1150–1350 cm⁻¹) and nitrile (C≡N at ~2230 cm⁻¹) .
- X-ray crystallography : Resolve envelope conformations in the thiazole ring and hydrogen-bonding networks (e.g., C–H⋯O interactions) to validate solid-state packing .
Q. What solvents and storage conditions are optimal for handling this compound?
Use anhydrous solvents (e.g., methylene chloride, THF) to prevent hydrolysis of sulfonyl or nitrile groups. Store under inert gas (argon/nitrogen) at –20°C in amber vials to avoid light- or moisture-induced degradation. Long-term storage is discouraged due to potential sulfonyl group instability; periodic NMR reassessment is advised .
Advanced Research Questions
Q. How do electronic effects of methylsulfonyl groups influence the compound’s reactivity in nucleophilic substitutions?
The electron-withdrawing nature of methylsulfonyl groups deactivates the thiazole ring, directing nucleophilic attacks to the nitrile carbon or less electron-deficient positions. Computational studies (DFT) can map electrostatic potential surfaces to predict regioselectivity. Experimentally, compare reaction rates with analogs lacking sulfonyl groups (e.g., using kinetic assays in DMSO or DMF) .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from impurities (e.g., residual solvents) or assay conditions. For example:
- Reproducibility checks : Validate purity via HPLC-MS and repeat assays with freshly purified batches.
- Dose-response curves : Test across logarithmic concentrations (nM–µM) to identify true IC50 values.
- Mechanistic studies : Use competitive binding assays (e.g., SPR or ITC) to confirm target engagement if the compound is hypothesized as an antineoplastic agent .
Q. How can crystallographic data inform the design of derivatives with enhanced stability or activity?
Analyze hydrogen-bonding motifs (e.g., C–H⋯O interactions in the crystal lattice) to identify sites for functionalization. Introducing substituents that strengthen these interactions (e.g., hydroxyl or amine groups) may improve thermal stability. Compare melting points and solubility profiles of derivatives to correlate structural changes with physicochemical properties .
Q. What advanced techniques quantify degradation products under stressed conditions?
- Forced degradation studies : Expose the compound to heat (60°C), UV light, or acidic/basic conditions.
- LC-HRMS : Identify degradation fragments (e.g., sulfonic acids from sulfonyl hydrolysis).
- Kinetic modeling : Use Arrhenius plots to predict shelf-life under standard storage conditions .
Methodological Notes
- Synthetic protocols : Prioritize anhydrous conditions and inert atmospheres to minimize side reactions .
- Data validation : Cross-reference NMR/IR with computational simulations (e.g., Gaussian or ORCA) to confirm assignments .
- Biological assays : Include positive controls (e.g., known kinase inhibitors for antineoplastic studies) and validate cell-line specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
